molecular formula C18H34O2 B1237685 Octadecenoic acid CAS No. 27251-59-8

Octadecenoic acid

Cat. No. B1237685
CAS RN: 27251-59-8
M. Wt: 282.5 g/mol
InChI Key: LKOVPWSSZFDYPG-WUKNDPDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octadec-2-enoic acid is an octadecenoic acid with the double bond at position 2. It is an octadecenoic acid and an alpha,beta-unsaturated monocarboxylic acid. It derives from a hydride of an octadec-2-ene.

Scientific Research Applications

Phytochemical Analysis and Therapeutic Applications

GC-MS Analysis of Phytochemical Constituents in Methanol Extract of Wood Bark from Durio Zibethinus Murr This study analyzed the phytochemicals in the wood bark of Durio zibethinus using GC-MS, revealing the presence of compounds including (Z)-9-Octadecenoic acid (Oleic Acid), which supports the plant's therapeutic properties and medicinal value in industries (Adegoke, Jerry, & Ademola, 2019).

Antitumor and Cytotoxic Activities

Cytotoxic Activity of an Octadecenoic Acid Extract from Euphorbia kansui on Human Tumor Cell Strains An octadecenoic acid extract from Euphorbia kansui, containing oleic and linoleic acids, demonstrated significant cytotoxic and antitumor activity on various human tumor cell strains. The study encourages further evaluation of octadecenoic acids in cancer treatment (Yu et al., 2008).

Fatty Acid Analysis and Separation Techniques

Two Methods for the Separation of Monounsaturated Octadecenoic Acid Isomers This research compared two methods, GCxGC and silver ion high-performance liquid chromatography, for separating octadecenoic fatty acid isomers. The study provided insights into the complex mixtures of cis and trans octadecenoic (18:1) fatty acid isomers, aiding in the analysis of these acids in different sources like milk and beef fat (Villegas, Zhao, & Curtis, 2010).

Bioactivity and Potential Health Applications

Bioactivity-based Analysis and Chemical Characterization of Cytotoxic Compounds from a Poisonous Mushroom, Amanita spissacea, in Human Lung Cancer Cells in vitro This study isolated compounds from Amanita spissacea, including octadecenoic acid derivatives, which showed potent cytotoxic activity in human lung cancer cell lines. The compounds induced apoptosis associated with caspase-3 activation, indicating potential for novel anticancer drug discovery (So et al., 2019).

Industrial Applications

Synthesis of 9-Octadecenoic Acid Grafted Graphene Modified with Polystyrene for Efficient Light Oil Removal from Water This research synthesized a hydrophobic material based on 9-octadecenoic acid grafted graphene (POG) for oil/water separation. The material demonstrated high oil uptake efficacy and maintained consistent adsorption rates over several cycles, suggesting its potential for oil spill cleanup or removing oil contaminants from water (Alghunaimi et al., 2019).

properties

CAS RN

27251-59-8

Product Name

Octadecenoic acid

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

(E)-octadec-2-enoic acid

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h16-17H,2-15H2,1H3,(H,19,20)/b17-16+

InChI Key

LKOVPWSSZFDYPG-WUKNDPDISA-N

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C/C(=O)O

SMILES

CCCCCCCCCCCCCCCC=CC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC=CC(=O)O

Other CAS RN

26764-26-1

synonyms

5-octadecenoic acid
octadecenoic acid

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture containing 50 g of the liquid fraction 4 (Liquid 4) prepared in Comparative Example 4 and 50 g of decanoic acid, there was added 300 g of acetone to thus form a mixed solution and the resulting solution was cooled at −35° C. for 3 hour with stirring. Then the solution was fractionated into a solid phase and a liquid phase through filtration under reduced pressure, followed by the removal of the acetone from the solid and liquid phases through distillation to thus give 53 g of a solid fraction 8 (Solid 8) and 46 g of a liquid fraction 8 (Liquid 8), respectively. The concentration results for CLA isomer are listed in the following Table 23 and the concentration results for octadecenoic acid isomer are listed in the following Table 24.
[Compound]
Name
liquid
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
Liquid 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
300 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octadecenoic acid
Reactant of Route 2
Reactant of Route 2
Octadecenoic acid
Reactant of Route 3
Octadecenoic acid
Reactant of Route 4
Octadecenoic acid
Reactant of Route 5
Octadecenoic acid
Reactant of Route 6
Octadecenoic acid

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